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Compound of Interest

Compound Name: Undeca-1,10-dien-6-ol
CAS No.: 69856-80-0
Cat. No.: B2819464
Get Quote
. J

Executive Summary

Undeca-1,10-dien-6-ol (

, MW 168.[1]28) is a symmetrical secondary alcohol often encountered in the analysis of insect
pheromones, essential oils, and as a synthetic intermediate in olefin metathesis. Its
identification presents a specific analytical challenge: distinguishing it from its positional
isomers (e.g., undeca-1,10-dien-3-ol) and its saturated analogs.

This guide provides a definitive GC-MS fragmentation analysis of Undeca-1,10-dien-6-ol.
Unlike standard library matching which may fail with rare isomers, this guide utilizes
mechanistic mass spectrometry to validate identity. We compare its performance and spectral
signature against two critical alternatives: its positional isomer and its saturated analog,
demonstrating how

-cleavage rules provide a self-validating identification system.

Experimental Protocol
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To replicate the fragmentation patterns described below, the following standardized GC-MS
protocol is recommended. This protocol minimizes thermal degradation (dehydration) while
ensuring sufficient separation of isomers.

Gas Chromatography (GC) Parameters

e Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms),

e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet Temperature:

(Splitless mode recommended for trace analysis; Split 1:50 for neat samples).

e Oven Program:
o Hold at

for 2 min.

o Ramp

to

o Ramp
to

(Hold 5 min).

o Retention Index (RI): Expected Rl on DB-5ms is approximately 1270-1300, significantly
higher than the non-polar diene precursor (1,10-undecadiene, Rl ~1080) due to hydrogen
bonding.

Mass Spectrometry (MS) Parameters

¢ lonization: Electron Impact (El) at 70 eV.
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Source Temperature:

Transfer Line:

Scan Range: m/z 35-350.

Solvent Delay: 3.0 min.

Fragmentation Analysis: The "Product"
Performance

The mass spectrum of Undeca-1,10-dien-6-ol is governed by the stability of the fragments
produced via

-cleavage. Because the molecule is symmetrical around the hydroxyl group at C6, cleavage on
either side yields the same fragment ion.

Primary Fragmentation Pathway ( -Cleavage)

The molecular ion (

, m/z 168) is typically weak or absent in secondary alcohols. The radical cation destabilizes,
triggering the cleavage of the C-C bond adjacent to the oxygen.[2]

e Structure:
o Cleavage: The bond between C5 and C6 (or C6 and C7) breaks.
o Neutral Loss: The pentenyl radical (

) is lost.

o Mass of neutral loss:

Da.
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+ Detected lon (Base Peak): The charge remains on the oxygen-containing fragment.|[3]

o Calculation:

Secondary Pathways

¢ Dehydration (

): Loss of water to form a conjugated triene system.

o Peak: m/z 150.

e Hydrocarbon Series: The pentenyl side chains fragment further to yield characteristic alkene
ions.

o Peaks: m/z 41, 55, 67, 81.

Visualizing the Mechanism

Base Peak
m/z 99

Molecular lon (M+) [C6H110]+
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Click to download full resolution via product page
Figure 1: Mechanistic pathway for the primary fragmentation of Undeca-1,10-dien-6-ol.

Comparative Analysis: Alternatives

To validate the identity of Undeca-1,10-dien-6-ol, one must compare it against potential
"decoys" likely to be present in synthesis or natural extracts.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b2819464/docs?utm_src=pdf-body-img#technical-comparison-guide-gc-ms-identification-of-undeca-1-10-dien-6-ol
https://www.benchchem.com/product/b2819464/docs?utm_src=pdf-body#technical-comparison-guide-gc-ms-identification-of-undeca-1-10-dien-6-ol
https://www.benchchem.com/product/b2819464/docs?utm_src=pdf-body#technical-comparison-guide-gc-ms-identification-of-undeca-1-10-dien-6-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2819464?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Comparison 1: Positional Isomer (Undeca-1,10-dien-3-ol)

This is the most critical comparison. Both have the same MW (168) and formula, but the -OH
position shifts the

-cleavage point.
e Undeca-1,10-dien-6-ol (Target):
o Symmetry: Symmetrical.[4]
o -Cleavage Loss: Pentenyl (
, mass 69).
o Diagnostic lon:m/z 99.
e Undeca-1,10-dien-3-ol (Alternative):
o Symmetry: Asymmetrical.

o -Cleavage Path A: Loss of Vinyl (
, mass 27). -> lon m/z 141 (Rare).

o -Cleavage Path B: Loss of Octenyl (
, mass 111). -> lon m/z 57 (
).

o Result: The shift of the base peak from m/z 99 to m/z 57 (or 71 depending on H-
rearrangement) clearly distinguishes the isomers.

Comparison 2: Saturated Analog (Undecan-6-ol)

Often present if hydrogenation is involved in the synthesis.
e Undecan-6-ol:

o MW: 172.
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o -Cleavage: Loss of Pentyl (

, mass 71).

o Diagnostic lon:

o Result: The mass shift of +2 Da on the base peak (99 vs 101) confirms the presence of

the double bonds in the side chains.

Summary Data Table

Undeca-1,10-dien-6- Undeca-1,10-dien-3-  Undecan-6-ol
Feature
ol (Target) ol (lIsomer) (Saturated)
Molecular Weight 168 168 172
Symmetry Yes (C6) No Yes (C6)
; i -Cleavage -Cleavage
Dominant Mechanism 9 . 9 . _Cleavage (Saturated)
(Symmetrical) (Asymmetrical)
Fragment Lost (Mass 69) (Mass 111) (Mass 71)
Base Peak (m/z) 99 57 (or 71) 101
Dehydration Peak 150 150 154

Identification Workflow

To ensure high-confidence identification, follow this logic flow. This system is self-validating

because it relies on the specific mass shift caused by the double bond position relative to the

hydroxy! group.
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Figure 2: Decision tree for distinguishing undeca-dienol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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